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Abstract

This document provides detailed application notes and protocols for the in vitro characterization
of TES-1025, a potent and selective inhibitor of human a-amino-B-carboxymuconate-¢-
semialdehyde decarboxylase (ACMSD). TES-1025 has been identified as a modulator of de
novo nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical pathway in cellular
metabolism and energy homeostasis.[1][2][3] These protocols are intended for researchers,
scientists, and drug development professionals engaged in the study of NAD+ metabolism and
the therapeutic potential of ACMSD inhibition. This guide outlines the methodologies for
determining the enzymatic inhibition of ACMSD by TES-1025, assessing its impact on cell
viability, and evaluating its influence on apoptosis.

Introduction to TES-1025

TES-1025 is a small molecule inhibitor of ACMSD, a key enzyme in the kynurenine pathway,
which is the primary route for tryptophan catabolism.[4] ACMSD is situated at a critical branch
point in this pathway, catalyzing the conversion of a-amino-f3-carboxymuconate-¢-
semialdehyde (ACMS) to a-aminomuconate-s-semialdehyde. Inhibition of ACMSD by TES-
1025 redirects the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic
acid, a precursor for the de novo synthesis of NAD+.[5][6] By enhancing NAD+ levels, TES-
1025 holds therapeutic promise for a range of disorders associated with perturbed NAD+
homeostasis, including metabolic and renal diseases.[5][6]

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b611293?utm_src=pdf-interest
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://advancedbiomatrix.com/alamarblue-assay-protocol.html
https://www.creative-diagnostics.com/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/applications/cell-culture-and-cell-culture-analysis/cell-analysis/cell-counting-and-health-analysis
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.thermofisher.com/uz/en/home/references/protocols/cell-and-tissue-analysis/protocols/alamarblue-cell-viability-reagent-for-microplates-protocol.html
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.thermofisher.com/uz/en/home/references/protocols/cell-and-tissue-analysis/protocols/alamarblue-cell-viability-reagent-for-microplates-protocol.html
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Quantitative Data Summary

The following table summarizes the key quantitative parameters of TES-1025's in vitro activity

based on published data.

Parameter Value Description Reference

The half maximal
inhibitory
concentration of TES-

IC50 13 nM (or 0.013 uM) ) [L121131511611 71
1025 against human
ACMSD.[1][2][3][5][6]

[7]

The inhibition constant
of TES-1025 for
Ki 0.85+0.22 nM human ACMSD, [51181I9]
indicating a high
binding affinity.[5][8][9]

Signaling Pathway of TES-1025

TES-1025 exerts its effect by inhibiting the ACMSD enzyme within the kynurenine pathway of
tryptophan metabolism. This inhibition leads to an accumulation of the substrate ACMS, which
then spontaneously cyclizes to form quinolinic acid. Quinolinic acid is a direct precursor for the
de novo synthesis of NAD+, a vital coenzyme in numerous cellular processes.

Spontaneous
Cyclization | Quinolinic Acid NAD+ Biosynthesis
(TryptophanHKynurenine Pathway ACMS g

ACMSD AMS
(a-amino-B-carboxymuconate-e- (to TCA Cycle)
TES-1025 semialdehyde decarboxylase) Y
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Figure 1: TES-1025 Mechanism of Action in the Kynurenine Pathway.

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of TES-1025.

ACMSD Enzymatic Activity Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity
of TES-1025 on recombinant human ACMSD (hACMSD).[1][7]

Workflow:
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Preparation

Prepare Reagents:
- 3-hydroxyanthranilic acid
- 3-hydroxyanthranilate 3,4-dioxygenase
- hACMSD enzyme
- TES-1025 serial dilutions

'

Generate ACMS Substrate:
Incubate 3-hydroxyanthranilic acid with
3-hydroxyanthranilate 3,4-dioxygenase

- J

Assay E#ecution

Monitor ACMS formation at 360 nm
until reaction is complete

'

Add hACMSD and TES-1025
(or vehicle) to the reaction mixture

- J

f Data Acquisit'%)n & Analysis A
Measure the initial rate of
absorbance decrease at 360 nm

Calculate enzyme activity and
determine the IC50 of TES-1025

- J

Click to download full resolution via product page
Figure 2: Workflow for the ACMSD Enzymatic Activity Assay.

Materials:

¢ Recombinant human ACMSD (hACMSD)

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/product/b611293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» 3-hydroxyanthranilic acid

e Recombinant 3-hydroxyanthranilate 3,4-dioxygenase

e TES-1025

e DMSO

o Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, 100 mM NacCl)

e 96-well UV-transparent microplate

o Spectrophotometer capable of reading at 360 nm

Procedure:

e Preparation of Reagents:

o Prepare a stock solution of TES-1025 in DMSO. Perform serial dilutions to obtain a range
of concentrations for IC50 determination. Ensure the final DMSO concentration in the
assay is consistent across all wells (e.g., 1.0%).[7]

e ACMS Substrate Generation:

o In a pre-assay mixture, incubate 10 uM 3-hydroxyanthranilic acid with recombinant 3-
hydroxyanthranilate 3,4-dioxygenase in the assay buffer.[1][7]

o Monitor the formation of the ACMS substrate by measuring the absorbance at 360 nm until
the reaction is complete.[1][7]

e Enzymatic Reaction:

o To the wells of a 96-well plate containing the generated ACMS substrate, add a pre-
determined amount of hAACMSD.[1][7]

o For test wells, add the desired concentrations of TES-1025. For control wells, add the
vehicle (DMSO).
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o Data Acquisition:

o Immediately after adding the enzyme, measure the decrease in absorbance at 360 nm
over time at 37°C.[1][7]

o The activity is calculated from the initial rate of absorbance decrease.
o Data Analysis:

o Subtract the rate of the control reaction (without ACMSD) from the rates of the enzymatic

reactions.

o Plot the percentage of inhibition against the logarithm of TES-1025 concentration and fit
the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (AlamarBlue™)

This protocol describes the use of the AlamarBlue™ (resazurin-based) assay to assess the
effect of TES-1025 on the viability of a chosen cell line.

Workflow:

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4 )

Cell Culture & Treatment
Seed cells into a 96-well plate
and allow them to adhere overnight

'

Treat cells with various concentrations
of TES-1025 and incubate for the
desired duration (e.qg., 24, 48, 72 hours)

.
-

J
~

Assay Ekecution

Add AlamarBlue™ reagent to each well
(10% of the culture volume)

'

Incubate for 1-4 hours at 37°C,
protected from light

- J

4 )

Data Acquisit'?n & Analysis

Measure fluorescence (Ex: 560 nm, Em: 590 nm)
using a microplate reader

'

Calculate cell viability relative to
vehicle-treated control cells

Click to download full resolution via product page

Figure 3: Workflow for the AlamarBlue™ Cell Viability Assay.

Materials:

e Cell line of interest (e.g., HepG2, HEK293)

o Complete cell culture medium
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TES-1025

DMSO

AlamarBlue™ Cell Viability Reagent

96-well opaque-walled microplate

Fluorescence microplate reader
Procedure:
o Cell Seeding:

o Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a
predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2
incubator.

e Compound Treatment:
o Prepare serial dilutions of TES-1025 in complete cell culture medium.

o Remove the old medium from the cells and add 100 pL of the medium containing different
concentrations of TES-1025 or vehicle control (DMSO).

o Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
e Assay:
o Add 10 pL of AlamarBlue™ reagent to each well.[8][10]

o Incubate the plate for 1-4 hours at 37°C, protected from light.[5] The optimal incubation
time may vary depending on the cell type and density.

o Data Acquisition:

o Measure the fluorescence using a microplate reader with an excitation wavelength of 530-
560 nm and an emission wavelength of 590 nm.[8][11]
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o Data Analysis:

o Subtract the background fluorescence (from wells with medium and AlamarBlue™ but no
cells).

o Express the results as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium lodide
Staining)

This protocol details the detection of apoptosis induced by TES-1025 using Annexin V-FITC
and Propidium lodide (PI) staining, followed by flow cytometry analysis.

Workflow:

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4 Cell Culture & Treatment

Seed cells in culture plates and treat with
TES-1025 for the desired time period

y

Garvest both adherent and floating cells)

- J
4 N

Staining Procedure

(Wash cells with cold PBS)

(Resuspend cells in 1X Binding Buffe)

'

Add Annexin V-FITC and Propidium lodide

'

Incubate for 15 minutes at room temperature
in the dark

. J
4 N

Flow Cytom vetry Analysis

Gnalyze samples by flow cytometra

'

( Quantify viable, early apoptotic, late )
a S

poptotic, and necrotic cell population

A\ J

Click to download full resolution via product page

Figure 4: Workflow for the Annexin V/PI Apoptosis Assay.
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Materials:

e Cell line of interest

o Complete cell culture medium
e TES-1025

e DMSO

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
10X Binding Buffer)

o Phosphate-Buffered Saline (PBS)
e Flow cytometer

Procedure:

e Cell Treatment:

o Seed cells in 6-well plates and treat with the desired concentrations of TES-1025 or
vehicle control for a specified period.

e Cell Harvesting:

o Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine
with the supernatant.

o Centrifuge the cell suspension and wash the cells twice with cold PBS.[1]
e Staining:
o Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
o Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[12]

o Transfer 100 uL of the cell suspension to a flow cytometry tube.
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o Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.[7][12]
o Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

o Add 400 pL of 1X Binding Buffer to each tube.[12]

e Flow Cytometry Analysis:
o Analyze the samples on a flow cytometer within one hour of staining.

o Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only
stained control cells.

o Data Interpretation:

[e]

Viable cells: Annexin V-negative and Pl-negative.

o

Early apoptotic cells: Annexin V-positive and Pl-negative.

[¢]

Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

[¢]

Necrotic cells: Annexin V-negative and Pl-positive.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro investigation
of TES-1025. By following these detailed methodologies, researchers can effectively
characterize the enzymatic inhibition of ACMSD by TES-1025 and elucidate its downstream
effects on cellular viability and apoptosis. These experimental approaches will be instrumental
in furthering our understanding of the therapeutic potential of ACMSD inhibitors in diseases
characterized by NAD+ deficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.novusbio.com/support/apoptosis-flow-annexin-v-protocol
https://www.novusbio.com/support/apoptosis-flow-annexin-v-protocol
https://www.novusbio.com/support/apoptosis-flow-annexin-v-protocol
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC
[pmc.ncbi.nlm.nih.gov]

2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
3. creative-diagnostics.com [creative-diagnostics.com]
4. Cell Counting & Health Analysis [sigmaaldrich.com]

5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific -
UZ [thermofisher.com]

6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific -
TW [thermofisher.com]

8. bio-rad-antibodies.com [bio-rad-antibodies.com]
9. broadpharm.com [broadpharm.com]
10. cdn.gbiosciences.com [cdn.gbiosciences.com]

11. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor
spheroids - PMC [pmc.ncbi.nlm.nih.gov]

12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry
[novusbio.com]

To cite this document: BenchChem. [TES-1025 In Vitro Experimental Protocols: A
Comprehensive Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611293#tes-1025-in-vitro-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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